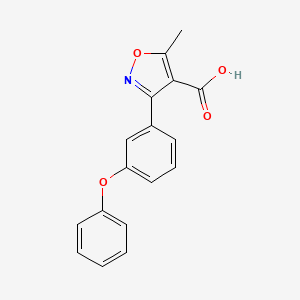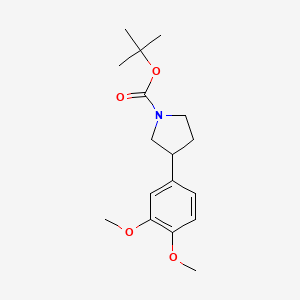
Ethyl 6-iodo-2,3-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H13IO2. It is a derivative of benzoic acid, where the hydrogen atom at the 6th position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of ethyl 2,3-dimethylbenzoate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-iodo-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), boronic acid, and an organic solvent like toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Formation of ethyl 6-iodo-2,3-dimethylbenzyl alcohol.
Oxidation: Formation of ethyl 6-iodo-2,3-dimethylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-iodo-2,3-dimethylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules through reactions like the Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Material Science: Utilized in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of ethyl 6-iodo-2,3-dimethylbenzoate in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom. This makes the ring more susceptible to nucleophilic attack in substitution reactions. In reduction and oxidation reactions, the ester and methyl groups are the primary sites of reactivity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-iodo-2,3-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 2,3-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 6-bromo-2,3-dimethylbenzoate: Contains a bromine atom instead of iodine, which is less reactive due to the lower atomic size and bond dissociation energy.
Ethyl 6-chloro-2,3-dimethylbenzoate: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
The uniqueness of this compound lies in the presence of the iodine atom, which significantly enhances its reactivity in various chemical transformations.
Eigenschaften
Molekularformel |
C11H13IO2 |
|---|---|
Molekulargewicht |
304.12 g/mol |
IUPAC-Name |
ethyl 6-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13IO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
FCIYODDDFHKAOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)
![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)

![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)


![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
